molecular formula C16H33FO2S B1663388 Hexadecanesulfonyl fluoride CAS No. 86855-26-7

Hexadecanesulfonyl fluoride

Cat. No. B1663388
CAS RN: 86855-26-7
M. Wt: 308.5 g/mol
InChI Key: QIVFMUVBIHIZAM-UHFFFAOYSA-N
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Description

Hexadecanesulfonyl fluoride is a small molecule that belongs to the class of organic compounds known as sulfonyl fluorides . These are compounds containing a sulfonyl (R-S(=O)2-R’) functional group singly bonded to a fluorine atom . It is functionally related to a hexadecane-1-sulfonic acid .


Synthesis Analysis

A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides has been developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .


Molecular Structure Analysis

Hexadecanesulfonyl fluoride has a molecular formula of C16H33FO2S . Its average mass is 308.495 Da and its monoisotopic mass is 308.218536 Da .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

Hexadecanesulfonyl fluoride has a molecular weight of 308.5 . It is an acyl fluoride and is functionally related to a hexadecane-1-sulfonic acid .

Future Directions

Sulfonyl fluorides, including Hexadecanesulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that there may be new horizons for the synthesis of sulfonyl fluorides in the future .

properties

IUPAC Name

hexadecane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVFMUVBIHIZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235876
Record name Hexadecanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanesulfonyl fluoride

CAS RN

86855-26-7
Record name 1-Hexadecanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86855-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanesulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086855267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanesulfonyl fluoride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexadecanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXADECANESULFONYL FLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANCAJYD3FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
AJG Horrevoets, HM Verheij… - European journal of …, 1991 - Wiley Online Library
… of OM PLA by hexadecanesulfonyl fluoride were studied in … a stoichiometric amount of hexadecanesulfonyl fluoride leads to a … of OM PLA by hexadecanesulfonyl fluoride, we discuss a …
Number of citations: 67 febs.onlinelibrary.wiley.com
G Kokotos, S Kotsovolou… - Bioorganic & medicinal …, 2000 - Elsevier
… site with specific inhibitors like tetrahydrolipstatin or hexadecanesulfonyl fluoride.6, 7, 8 … Hexadecanesulfonyl fluoride has the advantage of causing irreversible inhibition of LPL.5, 7 …
Number of citations: 27 www.sciencedirect.com
AJG HORREVOETS, C FRANCKE… - European journal of …, 1991 - Wiley Online Library
… We used the affinity label hexadecanesulfonyl fluoride to … by the affinity label hexadecanesulfonyl fluoride depends on … that the affinity label hexadecanesulfonyl fluoride can be …
Number of citations: 29 febs.onlinelibrary.wiley.com
G Tarzia, A Duranti, A Tontini, G Piersanti… - Journal of medicinal …, 2003 - ACS Publications
… Irreversible inhibitors comprise fatty acid sulfonyl fluorides or fluorophosphonates such as hexadecanesulfonyl fluoride 12 (AM374, 6, Figure 2). …
Number of citations: 208 pubs.acs.org
S Gaetani, V Cuomo, D Piomelli - Trends in molecular medicine, 2003 - cell.com
The major psychoactive constituent of cannabis, Δ 9 -tetrahydrocannabinol, affects emotional states in humans and laboratory animals by activating brain cannabinoid receptors. A …
Number of citations: 130 www.cell.com
I Ubarretxena‐Belandia, RC Cox… - European journal of …, 1999 - Wiley Online Library
… In that paper it was shown that the reaction of hexadecanesulfonyl fluoride (HxdSO 2 F) with OMPLA displayed a strong resemblance to the catalytic reaction, with respect to the pH …
Number of citations: 8 febs.onlinelibrary.wiley.com
AM Stanley, AM Treubrodt, P Chuawong… - Journal of molecular …, 2007 - Elsevier
… Inactivation of Escherichia coli outer-membrane phospholipase A by the affinity label hexadecanesulfonyl fluoride. Evidence for an active-site serine …
Number of citations: 20 www.sciencedirect.com
G Traczyk, A Hromada-Judycka, A Świątkowska… - bioRxiv, 2023 - biorxiv.org
… leupeptin, and 0.7 µg/ml pepstatin), phosphatase inhibitor (1 mM Na3VO4), protein thioesterase inhibitors (10 µM palmostatin and 0.2 mM HDSF (1-hexadecanesulfonyl fluoride)) and …
Number of citations: 0 www.biorxiv.org
B Kumar, S Bansal - 2019 - ir.juit.ac.in
This project work seeks to identify new inhibitor molecules which are capable of inhibiting the pathogenic activity of two closely related microbes, namely Helicobacter pylori and …
Number of citations: 0 www.ir.juit.ac.in
RE Bishop - Biochimica et Biophysica Acta (BBA)-Biomembranes, 2008 - Elsevier
… The nucleophilic Ser144 of OMPLA can be irreversibly sulfonylated by the palmitate analog hexadecanesulfonyl fluoride. The crystal structure of sulfonylated OMPLA shows it to be a …
Number of citations: 160 www.sciencedirect.com

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